Cas no 155058-80-3 (Propanoic acid,2-(phenylthio)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)

Propanoic acid,2-(phenylthio)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester structure
155058-80-3 structure
Product Name:Propanoic acid,2-(phenylthio)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
CAS No:155058-80-3
MF:C17H23NO2S
MW:305.435023546219
CID:204416
PubChem ID:3081328
Update Time:2025-04-19

Propanoic acid,2-(phenylthio)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,2-(phenylthio)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • 3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid
    • 3-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)propanoic acid
    • 8-Methyl-8-azabicyclo(3.2.1)oct-3-yl 2-(phenylthio)propanoate endo-(+-)-
    • N-Methyltropan-3-yl 2-(phenylthio)propionate
    • Nmt-3-ptp
    • Propanoic acid, 2-(phenylthio)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-
    • 155058-80-3
    • DTXSID20935123
    • 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-(phenylsulfanyl)propanoic acid
    • Inchi: 1S/C17H23NO2S/c1-18-13-7-8-14(18)10-12(9-13)11-16(17(19)20)21-15-5-3-2-4-6-15/h2-6,12-14,16H,7-11H2,1H3,(H,19,20)
    • InChI Key: LFGIXRSSSRADHA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)C(C(=O)O)CC1CC2CCC(C1)N2C

Computed Properties

  • Exact Mass: 305.14495015g/mol
  • Monoisotopic Mass: 305.14495015g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 65.8Ų

Propanoic acid,2-(phenylthio)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Related Literature

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